1-(methoxymethyl)-1H-pyrazol-4-amine

Vue d'ensemble

Description

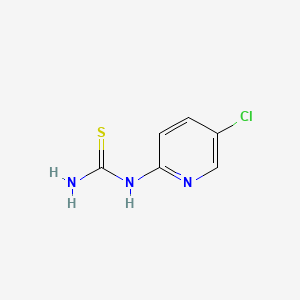

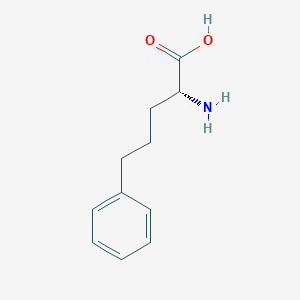

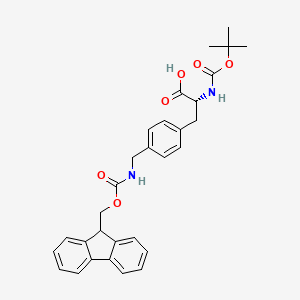

1-(methoxymethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and have been extensively studied for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the ultrasound-mediated condensation of amine with dehydroacetic acid, which has been reported to offer several advantages including simplicity, shorter reaction times, and higher yields . Another approach is the one-pot two-step synthesis, which involves a solvent-free condensation/reduction reaction sequence. This method is noted for its operational ease and short reaction time, as demonstrated in the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted at various positions to yield a wide array of compounds. The structure of these compounds is often confirmed using techniques such as FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis . The nature of the substituents on the pyrazole ring is crucial for the biological activity of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including acylation and condensation with primary amines to form enamines . The reactivity of these compounds is influenced by the substituents on the pyrazole ring, which can affect the stability and tautomeric preferences of the resulting products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties can be tailored by modifying the substituents on the pyrazole ring, which can also impact the compound's pharmacological profile. For instance, the introduction of a basic amine group and the appropriate spacer length between the amino and pyrazole groups can lead to compounds with selective activity for certain biological receptors .

Applications De Recherche Scientifique

- Specific Scientific Field : Materials Chemistry .

- Summary of the Application : This compound is used in the synthesis of organic ionic plastic crystals (OIPCs) and ionic liquids (ILs), which are promising safer electrolytes for energy storage applications . The ether-functionality in ILs is known to impart beneficial properties such as low viscosity and high conductivity .

- Methods of Application or Experimental Procedures : The compound is synthesized and then paired with six different anions. The thermal, structural, and dynamic behavior of these materials is then investigated through differential scanning calorimetry (DSC), electrochemical impedance spectroscopy (EIS), single crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and positron annihilation lifetime spectroscopy (PALS) .

- Results or Outcomes : Of the new solid salts, [N 111,1O1 ] [FSI] displayed the highest conductivity of 2.1 × 10 −5 S cm −1 at 30 °C, consistent with the exceptionally large vacancy volume of 139 Å 3 . These insights into the new materials and their structure/property relationships will be valuable for developing new electrolytes for energy storage applications .

- Specific Scientific Field : Organic Synthesis .

- Summary of the Application : Dimethoxymethane is the dimethyl acetal of formaldehyde . It has a chloroform-like odor and a pungent taste . It is soluble in three parts water and miscible with most common organic solvents .

- Methods of Application or Experimental Procedures : It can be manufactured by oxidation of methanol or by the reaction of formaldehyde with methanol . In aqueous acid, it is hydrolyzed back to formaldehyde and methanol .

- Results or Outcomes : Due to the anomeric effect, dimethoxymethane has a preference toward the gauche conformation with respect to each of the C–O bonds, instead of the anti conformation . Since there are two C–O bonds, the most stable conformation is gauche-gauche, which is around 7 kcal/mol more stable than the anti-anti conformation, while the gauche-anti and anti-gauche are intermediate in energy .

Safety And Hazards

Propriétés

IUPAC Name |

1-(methoxymethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-9-4-8-3-5(6)2-7-8/h2-3H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBJLZRVWQFOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426899 | |

| Record name | 1-(methoxymethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(methoxymethyl)-1H-pyrazol-4-amine | |

CAS RN |

1001500-80-6 | |

| Record name | 1-(methoxymethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methoxymethyl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)